4-hydroxy-N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide
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Overview
Description
4-hydroxy-N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a quinoline ring, a thiazolidinone ring, and a benzamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves multiple steps, including the formation of the quinoline and thiazolidinone rings, followed by their coupling with the benzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce different thiazolidinone derivatives.
Scientific Research Applications
4-hydroxy-N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The quinoline and thiazolidinone rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide: is similar to other compounds containing quinoline and thiazolidinone rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H19N3O3S2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-hydroxy-N-[(5Z)-5-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C21H19N3O3S2/c1-23-10-2-3-15-11-13(4-9-17(15)23)12-18-20(27)24(21(28)29-18)22-19(26)14-5-7-16(25)8-6-14/h4-9,11-12,25H,2-3,10H2,1H3,(H,22,26)/b18-12- |
InChI Key |
SDDAMWNJOUHEOW-PDGQHHTCSA-N |
Isomeric SMILES |
CN1CCCC2=C1C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)O |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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